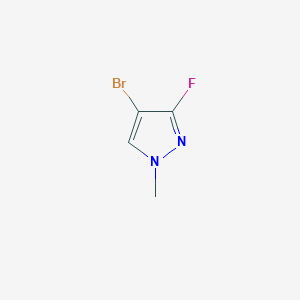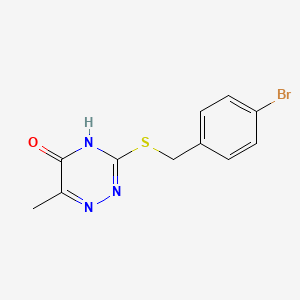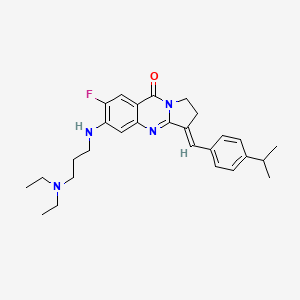
(2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate, otherwise known as 2,4-DF-3-BBD, is a compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments in organic synthesis, drug discovery, and medicine. It has been studied extensively in recent years due to its unique properties and potential applications.
Applications De Recherche Scientifique
2,4-DF-3-BBD has many potential applications in scientific research. It can be used in organic synthesis to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used as a starting material in drug discovery and medicinal chemistry. Additionally, it can be used in biochemistry and molecular biology experiments, as it has been found to have potential bioactivity.
Mécanisme D'action
The exact mechanism of action of 2,4-DF-3-BBD is not yet known. However, it is believed to interact with certain proteins in the body, which can lead to a variety of biological effects. Additionally, it may affect the activity of enzymes, which can lead to changes in biochemical pathways.
Biochemical and Physiological Effects
2,4-DF-3-BBD has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-microbial, and anti-tumor activities. Additionally, it has been found to have an effect on the immune system, and to have the potential to modulate cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DF-3-BBD has many advantages for use in lab experiments. It is a versatile compound that can be used in a variety of experiments, and it has a high yield when synthesized using the methods described above. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that the exact mechanism of action and potential side effects are not yet known, so caution should be taken when using this compound in experiments.
Orientations Futures
There are many possible future directions for 2,4-DF-3-BBD. Further research can be done to better understand its mechanism of action and its potential applications in medicine and drug discovery. Additionally, further research can be done to explore its potential as an anti-inflammatory, anti-microbial, and anti-tumor agent. Additionally, further research can be done to explore its potential as a modulator of cell signaling pathways. Finally, further research can be done to explore its potential as a tool for organic synthesis.
Méthodes De Synthèse
2,4-DF-3-BBD can be synthesized using a variety of methods. One of the most common and reliable methods is the reaction of 2,4-difluorophenyl bromide with 6-bromo-1,3-benzodioxol-5-yl prop-2-enoate in the presence of a base, such as triethylamine or pyridine. This reaction yields the desired product in a high yield. Other methods can also be used to synthesize 2,4-DF-3-BBD, such as the reaction of 2,4-difluorophenyl bromide with 6-bromo-1,3-benzodioxol-5-yl prop-2-enoate in the presence of a metal catalyst, such as palladium or copper.
Propriétés
IUPAC Name |
(2,4-difluorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2O4/c17-11-7-15-14(21-8-22-15)5-9(11)1-4-16(20)23-13-3-2-10(18)6-12(13)19/h1-7H,8H2/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFOWADVYOZXBS-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=C(C=C(C=C3)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=C(C=C(C=C3)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910205.png)
![2-(ethylthio)-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2910207.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2910213.png)


![5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2910218.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-dimethoxybenzamide](/img/structure/B2910220.png)
![N-[2-(Phenylsulfanyl)phenyl]formamide](/img/structure/B2910221.png)
![5-(2-chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910222.png)



![4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2910228.png)